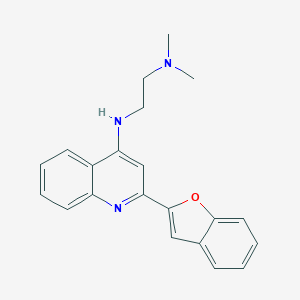
N'-(2-(Benzofuran-2-yl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine is a complex organic compound that features a benzofuran moiety linked to a quinoline structure via a dimethylaminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones. The quinoline structure can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene.
The final step involves the coupling of the benzofuran and quinoline structures through a nucleophilic substitution reaction, where the dimethylaminoethyl chain acts as a linker. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl chain, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Alkyl halides, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The benzofuran and quinoline moieties can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-benzofuran-2-yl)-N-[2-(methylamino)ethyl]quinolin-4-amine
- 2-(1-benzofuran-2-yl)-N-[2-(ethylamino)ethyl]quinolin-4-amine
- 2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)propyl]quinolin-4-amine
Uniqueness
Compared to similar compounds, 2-(1-benzofuran-2-yl)-N-[2-(dimethylamino)ethyl]quinolin-4-amine exhibits unique properties due to the presence of the dimethylaminoethyl chain, which enhances its solubility and ability to interact with biological targets. This makes it a more potent candidate for medicinal applications, particularly in the development of anticancer therapies.
Propriétés
Formule moléculaire |
C21H21N3O |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[2-(1-benzofuran-2-yl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C21H21N3O/c1-24(2)12-11-22-18-14-19(23-17-9-5-4-8-16(17)18)21-13-15-7-3-6-10-20(15)25-21/h3-10,13-14H,11-12H2,1-2H3,(H,22,23) |
Clé InChI |
QGFNKGFEXHLAOF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















